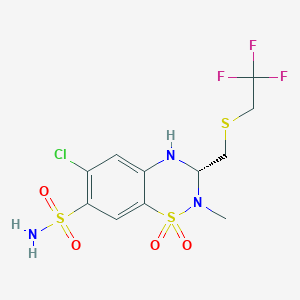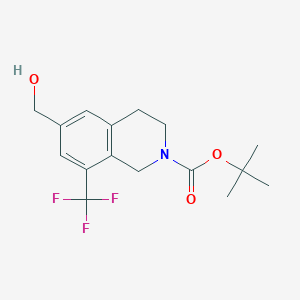
tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethyl group, a tert-butyl group, and a dihydroisoquinoline core
Métodos De Preparación
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as manganese catalysts in the presence of hydrogen peroxide . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The dihydroisoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: The compound’s unique structural features make it a candidate for drug development and pharmaceutical research.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism of action of tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dihydroisoquinoline core can interact with various enzymes and receptors. The specific pathways involved depend on the compound’s application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-(hydroxymethyl)-8-(methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
tert-Butyl 6-(hydroxymethyl)-8-(chloromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: The presence of a chloromethyl group instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its combination of structural features, which can lead to distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H20F3NO3 |
|---|---|
Peso molecular |
331.33 g/mol |
Nombre IUPAC |
tert-butyl 6-(hydroxymethyl)-8-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(22)20-5-4-11-6-10(9-21)7-13(12(11)8-20)16(17,18)19/h6-7,21H,4-5,8-9H2,1-3H3 |
Clave InChI |
AGVHUYNVEWKPHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


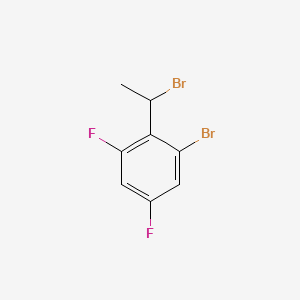
![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
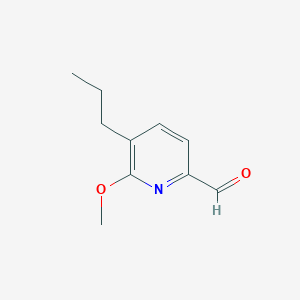
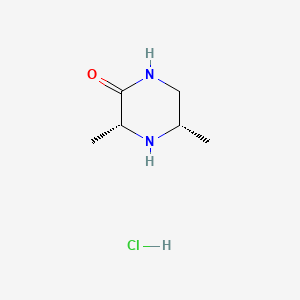
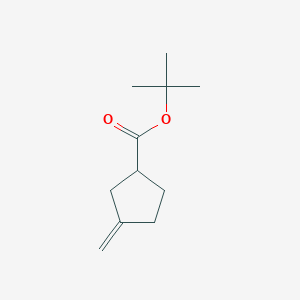
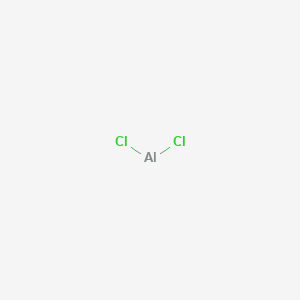
![7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)

![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)
![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)
